Enbezotinib: A Technical Deep Dive into its Dual RET and SRC Kinase Inhibition Mechanism
Enbezotinib: A Technical Deep Dive into its Dual RET and SRC Kinase Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, multi-targeted kinase inhibitor designed to overcome resistance to current therapies in cancers driven by the Rearranged during Transfection (RET) proto-oncogene.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of enbezotinib, focusing on its dual inhibition of RET and SRC kinases. It synthesizes preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Dual RET and SRC Inhibition
Enbezotinib exerts its anti-tumor activity through the potent and selective inhibition of two key tyrosine kinases: RET and SRC.[1][3] This dual-targeting strategy is designed to not only block the primary oncogenic driver (RET) but also to abrogate a key mechanism of acquired resistance (SRC activation).
RET Kinase Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] In several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), RET can become constitutively activated through fusions or mutations, leading to uncontrolled cell proliferation.
Enbezotinib is a highly potent inhibitor of wild-type and various mutated forms of RET, including solvent front mutations that confer resistance to other RET inhibitors.[1]
SRC Kinase Inhibition
The SRC family of non-receptor tyrosine kinases are key regulators of various cellular processes, including proliferation, survival, migration, and invasion. Upregulation of SRC kinase activity has been implicated in the development of resistance to targeted therapies, including RET inhibitors. By co-targeting SRC, enbezotinib aims to prevent or overcome this resistance mechanism.
Quantitative Analysis of Kinase Inhibition
Preclinical studies have demonstrated the potent inhibitory activity of enbezotinib against a panel of RET kinase variants. The following tables summarize the key quantitative data from in vitro biochemical and cell-based assays.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type RET | Biochemical | 0.26 | [4] |
| RET Solvent Front Mutations | |||
| RET G810R | Cell-based | 17 | [1] |
| Other RET Variants | |||
| Various RET Mutants (15) | Cell-based | 2.69 - 108 | [4] |
Table 1: In Vitro Inhibitory Activity of Enbezotinib against RET Kinase.
| Cell Line | Cancer Type | Target Driver | IC50 (nM) | Reference |
| Ba/F3 KIF5B-RET | Pro-B Cell Line | KIF5B-RET Fusion | ~1 | [1] |
| TT | Medullary Thyroid Carcinoma | RET C634W Mutation | ~1 | [1] |
| LC2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | ~1 | [1] |
Table 2: Cell-Based Proliferation Inhibition by Enbezotinib in RET-Driven Cancer Cell Lines.
Signaling Pathways
Enbezotinib's dual inhibition of RET and SRC disrupts key downstream signaling pathways essential for tumor cell survival and proliferation.
RET Signaling Pathway
Constitutive activation of RET leads to the phosphorylation of downstream signaling molecules, activating multiple pathways including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
PLCγ Pathway: Involved in cell motility and invasion.
Caption: Enbezotinib inhibits the constitutively active RET receptor, blocking downstream signaling.
SRC Signaling and Resistance Pathway
SRC activation can occur downstream of or parallel to receptor tyrosine kinases, leading to resistance. SRC can activate alternative survival pathways, bypassing the inhibition of the primary oncogenic driver.
Caption: Enbezotinib inhibits SRC, a key mediator of resistance to targeted therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols used in the preclinical and clinical evaluation of enbezotinib.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of enbezotinib against purified kinase enzymes.
General Protocol:
-
Assay Principle: Biochemical kinase assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[5][6] Common detection methods include radiometric assays (e.g., using ³²P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™).[5][6][7]
-
Reagents: Purified recombinant human RET and SRC kinase domains, specific substrate peptides, ATP, and assay-specific detection reagents.
-
Procedure:
-
Enbezotinib is serially diluted to a range of concentrations.
-
The kinase, substrate, and enbezotinib are incubated together in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified using the chosen detection method.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each enbezotinib concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the effect of enbezotinib on the proliferation of cancer cell lines harboring specific RET alterations.
General Protocol:
-
Cell Lines: Human cancer cell lines with known RET fusions (e.g., LC2/ad) or mutations (e.g., TT), and engineered Ba/F3 cells expressing various RET constructs.[1]
-
Assay Principle: Cell proliferation can be measured using various methods, such as quantifying metabolic activity (e.g., MTS or CellTiter-Glo® assays) or DNA synthesis (e.g., BrdU incorporation).[8][9][10]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of enbezotinib.
-
After a prolonged incubation period (typically 72 hours), a viability/proliferation reagent is added.
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The signal (absorbance or luminescence) is measured using a plate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined.
Caption: A simplified workflow for the preclinical and clinical development of enbezotinib.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of enbezotinib in animal models.
General Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cell lines (e.g., Ba/F3 KIF5B-RET) are subcutaneously injected into the flanks of the mice.[1]
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Enbezotinib is typically administered orally on a daily or twice-daily schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
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Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
SWORD-1 Phase 1/2 Clinical Trial (NCT04161391)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of enbezotinib in patients with advanced solid tumors harboring RET fusions or mutations.[9][11][12][13][14]
Study Design:
-
Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of enbezotinib.[9][11][12][13]
-
Phase 2 (Dose Expansion): To evaluate the anti-tumor activity of enbezotinib at the RP2D in specific patient cohorts defined by tumor type and prior treatment.[11][12][13]
Key Eligibility Criteria:
-
Inclusion: Patients with locally advanced or metastatic solid tumors with a documented RET gene fusion or mutation, ECOG performance status of 0-1.[9][11][12][13]
-
Exclusion: Patients with curative treatment options, or significant uncontrolled medical conditions.[11][12]
Endpoints:
-
Primary (Phase 1): Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.[14]
-
Primary (Phase 2): Objective response rate (ORR) per RECIST v1.1.
-
Secondary: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.
Conclusion
Enbezotinib is a promising dual inhibitor of RET and SRC kinases with potent preclinical activity against a range of RET-driven cancers, including those with mutations that confer resistance to other RET inhibitors. Its unique mechanism of action, targeting both the primary oncogenic driver and a key resistance pathway, suggests its potential to provide a durable clinical benefit. The ongoing SWORD-1 clinical trial will further elucidate the safety and efficacy of enbezotinib in patients with RET-altered solid tumors. The data presented in this technical guide provide a solid foundation for further research and development of this novel therapeutic agent.
References
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- 2. Enbezotinib - Wikipedia [en.wikipedia.org]
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- 4. caymanchem.com [caymanchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 10. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 11. Oncolines B.V. | Oncolines Cell Proliferation Assays [oncolines.com]
- 12. Clinical Trial: NCT04161391 - My Cancer Genome [mycancergenome.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Non Small Cell Lung Cancer - TPX-0046 - RET mutation - LARVOL VERI [veri.larvol.com]
